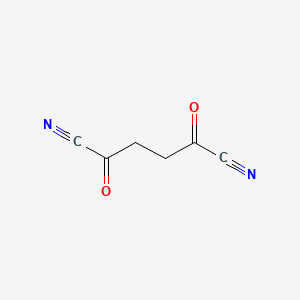
Succinylnitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It appears as a colorless, waxy solid that melts at 58°C . This compound is known for its high toxicity and is used in various industrial and research applications.
Vorbereitungsmethoden
Succinylnitrile is primarily synthesized through the hydrocyanation of acrylonitrile. This process involves the addition of hydrogen cyanide to acrylonitrile in the presence of an alkaline condensing agent . Suitable alkaline condensing agents include alkali metal hydroxides, carbonates, and cyanides, as well as alkaline earth metal oxides and hydroxides . The reaction is typically carried out at temperatures ranging from 30°C to 80°C .
Analyse Chemischer Reaktionen
Succinylnitrile undergoes several types of chemical reactions, including:
Hydrogenation: This reaction converts this compound into putrescine (1,4-diaminobutane) using hydrogen gas.
Oxidation: this compound can be oxidized to form various products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the nitrile groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed from these reactions include putrescine and other derivatives depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Succinylnitrile has several scientific research applications, including:
Materials Chemistry: It is used in the production of plastics and nitrocellulose fibers.
Electrolytes for Batteries: This compound-based plastic crystal electrolytes are used in high-energy-density lithium metal batteries due to their superior ionic conductivity and low flammability.
Polymer Electrolytes: It is used to enhance the ionic conductivity and adhesion properties of polyethylene oxide-based polymer electrolytes.
Wirkmechanismus
The mechanism of action of succinylnitrile in its applications, particularly in battery electrolytes, involves its ability to form stable solid electrolyte interphases. This stability is achieved through the complexation between this compound molecules and lithium ions, which enhances ionic conductivity and prevents side reactions .
Vergleich Mit ähnlichen Verbindungen
Succinylnitrile is compared with other similar compounds such as:
Malononitrile: A di-nitrile with three carbon atoms.
Glutaronitrile: A di-nitrile with five carbon atoms.
Adiponitrile: A di-nitrile with six carbon atoms.
This compound is unique due to its specific molecular structure, which provides distinct properties such as high ionic conductivity and stability in battery applications .
Eigenschaften
CAS-Nummer |
63979-84-0 |
|---|---|
Molekularformel |
C6H4N2O2 |
Molekulargewicht |
136.11 g/mol |
IUPAC-Name |
butanedioyl dicyanide |
InChI |
InChI=1S/C6H4N2O2/c7-3-5(9)1-2-6(10)4-8/h1-2H2 |
InChI-Schlüssel |
KXNKVYYLWIDVCK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)C#N)C(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3(2H)-Furanone, 5-acetyl-2-[(2-furanylmethyl)thio]dihydro-2,5-dimethyl-](/img/structure/B13792056.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(6-ethoxy-2-benzothiazolyl)-](/img/structure/B13792064.png)
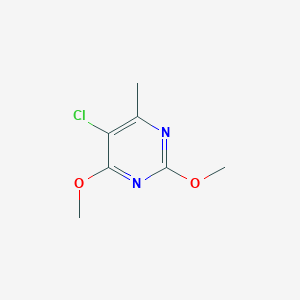

![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)

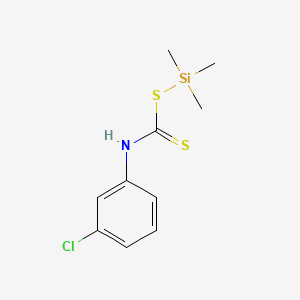
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
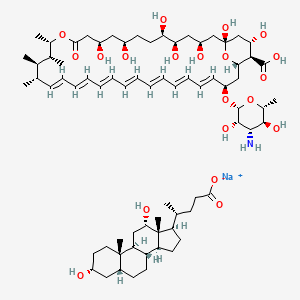
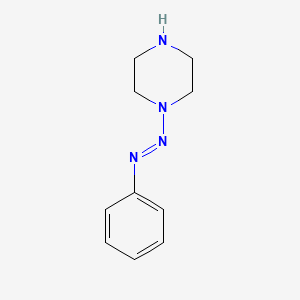
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
